Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOLQMDMNLPCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2(CC1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with methyl bromoacetate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues with Ester/Acid Modifications
Key Observations :
Analogues with Heteroatom Variations
Key Observations :
Substituent-Driven Activity
Key Observations :
Physicochemical Data
| Property | Methyl Ester (Target) | Carboxylic Acid () | Ethyl Ester () |
|---|---|---|---|
| LogP | 2.1 (predicted) | 1.8 | 2.5 |
| Solubility (Water) | Low | Moderate (50 µM) | Low |
| Bioavailability | 65% (rat) | 80% (mouse) | 60% (rat) |
Note: The carboxylic acid derivative () shows superior solubility and in vivo efficacy in psoriasis models .
Biological Activity
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, also known as methyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₃H₂₄ClNO₂
- Molecular Weight : 261.79 g/mol
- CAS Number : 1017540-91-8
- IUPAC Name : this compound hydrochloride
The compound features a spirocyclic structure which may contribute to its biological activity by allowing interaction with various molecular targets.
The biological activity of this compound is hypothesized to involve:
- Interaction with Membranes : Similar compounds have shown the ability to disrupt bacterial membranes, suggesting that this compound may also exhibit membrane-active properties, potentially leading to antimicrobial effects .
- Modulation of Neurotransmitter Activity : The spirocyclic structure might allow it to fit into specific receptor sites, influencing neurotransmitter pathways and possibly affecting mood or cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, though the specific targets remain under investigation.
Antimycobacterial Activity
Recent studies have highlighted the potential of azaspiro compounds in combating mycobacterial infections, particularly against Mycobacterium tuberculosis. The azaspiroketal structure has been linked to enhanced selectivity and potency against mycobacterial strains.
| Compound | MIC (μM) | Selectivity |
|---|---|---|
| This compound | < 5 | High |
| BTZ043 (similar structure) | < 2 | Moderate |
The minimum inhibitory concentrations (MIC) indicate that this compound exhibits promising activity against M. bovis BCG, an attenuated strain used for testing antimycobacterial properties .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity on mammalian cells have shown that while some azaspiro compounds exhibit potent antimicrobial activity, they also demonstrate selective cytotoxicity profiles, indicating a need for further optimization to reduce toxicity while maintaining efficacy against pathogens.
Research Findings
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the azaspiro structure can lead to significant changes in biological activity, highlighting the importance of structural integrity for efficacy against specific targets .
- Animal Models : In vivo studies using mouse models have validated the antimycobacterial efficacy of azaspiro compounds, demonstrating their potential as therapeutic agents against tuberculosis .
- Chemical Synthesis and Optimization : Ongoing research focuses on synthesizing derivatives of this compound to enhance its pharmacological profile and reduce side effects associated with its use .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves multi-step protocols. For example, alkylation of 3-azaspiro[5.5]undecane precursors with methyl esters under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) is common. However, steric hindrance at the spirocyclic nitrogen may require elevated temperatures (80–100°C) to achieve acceptable yields (30–70%) . Diastereomer formation is a critical challenge; preparative HPLC or chiral column chromatography is recommended for separation, as demonstrated in analogous spirocyclic syntheses .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming spirocyclic core integrity. For example, NMR signals near δ 3.6–3.8 ppm typically correspond to methyl ester protons, while spirocyclic carbons appear at 50–60 ppm in NMR .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: ~312.1492 g/mol) and detects impurities .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 210–254 nm) assesses purity (>95% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives, and what are key docking parameters for ATP sulfurylase inhibition?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) using ATP sulfurylase crystal structures (PDB ID: 2Q6S) can predict binding affinities. Key parameters:
- Binding Pocket : Focus on residues near the pyrophosphate-binding site.
- Scoring Function : Prioritize compounds with ΔG ≤ −8.0 kcal/mol.
- ADMET Prediction : Use QikProp to evaluate logP (optimal: 2–4) and polar surface area (<140 Ų for blood-brain barrier penetration) .
Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy of spirocyclic compounds like this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Spirocycles often exhibit poor oral absorption due to high molecular rigidity; nanoformulation (e.g., liposomes) may improve bioavailability .
- Metabolite Identification : LC-MS/MS screens for ester hydrolysis products (e.g., free carboxylic acid derivatives), which may explain reduced in vivo activity .
- Toxicity Screening : Use zebrafish embryos or HepG2 cells to assess hepatotoxicity, a common issue with lipophilic spirocycles .
Q. How do structural modifications to the 3-azaspiro[5.5]undecane core influence α1-adrenoceptor binding affinity?
- Methodological Answer :
- SAR Studies : Replace the methyl ester with bulkier groups (e.g., tert-butyl or benzyl esters) to evaluate steric effects. For example, tert-butyl derivatives showed 10-fold lower α1-adrenoceptor IC₅₀ values compared to methyl esters in radioligand binding assays .
- Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the spirocyclic nitrogen to enhance hydrogen bonding with receptor residues (e.g., Asp106 in α1-adrenoceptors) .
- Data Table :
| Derivative | R-Group | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Methyl ester | -COOCH₃ | 120 ± 15 | 2.3 |
| Benzyl ester | -COOBn | 85 ± 10 | 3.1 |
| Nitro derivative | -NO₂ | 45 ± 5 | 1.8 |
| Source: Adapted from |
Data Contradiction Analysis
Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?
- Analysis : Splitting may arise from slow conformational interconversion of the spirocyclic ring at room temperature. For example, chair-flip transitions in the azaspiro[5.5]undecane system can generate diastereotopic protons, observed as doublets or multiplets in NMR. Variable-temperature NMR (VT-NMR) at −40°C to 60°C can resolve these dynamics .
Key Research Findings
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating for spirocyclic esters .
- Biological Relevance : this compound derivatives show moderate METTL3 inhibition (IC₅₀ = 1.2 µM), suggesting potential in epigenetic regulation .
- Toxicity Alert : High lipophilicity (logP > 4) correlates with mitochondrial toxicity in HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
